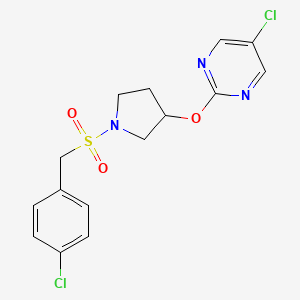

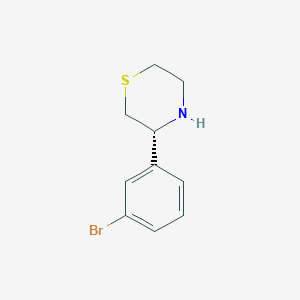

![molecular formula C7H3ClN2O2S B2499717 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1785446-73-2](/img/structure/B2499717.png)

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid” is a derivative of thiazolo[5,4-b]pyridine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

Thiazolo[5,4-b]pyridine derivatives have been synthesized in several steps from commercially available substances . The process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The resulting compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity in phosphoinositide 3-kinase (PI3K) enzymatic assays . The structure-activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Thiazolo[4,5-b]pyridines, which include “2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid”, are used in the synthesis of novel heterocyclic compounds. These compounds are of significant interest due to their multifaceted pharmacological effects and therapeutic applications .

Development of Modern Drugs

Pyridine-based heterocyclic derivatives, including “2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid”, constitute an important part of the modern-day drugs arsenal. They have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines have been identified to exhibit high antioxidant activity. This makes them useful in the development of treatments for diseases caused by oxidative stress .

Antimicrobial and Antifungal Activity

Thiazolo[4,5-b]pyridines, including “2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid”, have been developed that exhibit antimicrobial and antifungal activities. This makes them potential candidates for the development of new antimicrobial and antifungal drugs .

Anti-inflammatory and Antitumor Activities

Thiazolo[4,5-b]pyridines have been identified to exhibit anti-inflammatory and antitumor activities. This suggests their potential use in the development of anti-inflammatory and cancer treatments .

Inhibition of Phosphoinositide 3-Kinase (PI3K)

Thiazolo[5,4-b]pyridines have been found to show potent PI3K inhibitory activity. PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes these compounds potential candidates for the development of treatments for diseases related to these functions .

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Thiazolo[5,4-b]pyridine compounds have been shown to inhibit pi3ks . This inhibition could be due to the compound binding to the kinase, thereby preventing it from phosphorylating its substrates and disrupting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid are likely related to the PI3K/AKT/mTOR pathway, given the reported PI3K inhibitory activity of thiazolo[5,4-b]pyridine derivatives . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Inhibition of PI3K can disrupt these processes, potentially leading to cell cycle arrest or apoptosis .

Result of Action

Given the reported pi3k inhibitory activity of thiazolo[5,4-b]pyridine derivatives , it is plausible that this compound could induce cell cycle arrest or apoptosis in cells with overactive PI3K signaling.

properties

IUPAC Name |

2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-7-10-4-1-3(6(11)12)2-9-5(4)13-7/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUQYJCNEOQXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(S2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

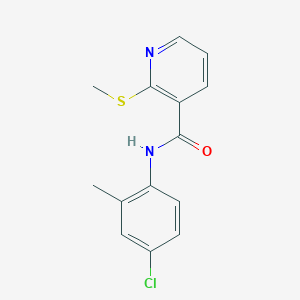

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2499637.png)

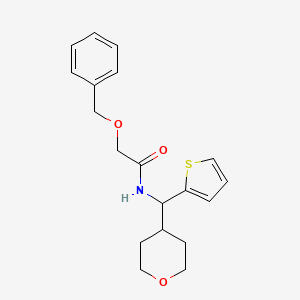

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

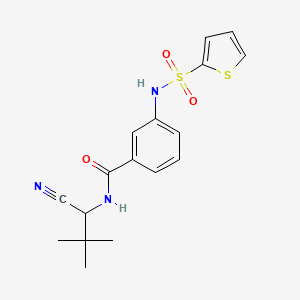

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)